molecular formula C11H15N3O B1518989 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile CAS No. 949873-93-2

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile

Cat. No.: B1518989
CAS No.: 949873-93-2
M. Wt: 205.26 g/mol
InChI Key: FNMHPXHEGJJDLT-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile is a spirocyclic compound characterized by a bicyclic framework comprising a 4-membered azetidine ring fused to a 5-membered lactam ring. Key functional groups include a cyano substituent at position 3, an amino group at position 4, a methyl group at position 1, and a ketone at position 2. These groups contribute to its electronic properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHPXHEGJJDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C12CCCCC2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reactions (MCRs) and Cyclization

Multi-component reactions are widely used for spiro-heterocycle synthesis due to their efficiency and atom economy. For spiro-azaspiro compounds, MCRs involving amines, ketones, and cyanide sources have been employed.

  • Example: Reaction of amino-alcohol intermediates with phosgene or its substitutes (triphosgene, carbonyl di-imidazole) in solvents like dichloromethane with bases such as triethylamine leads to carbamate esters, which upon further cyclization yield the spirocyclic core.

  • Cyclization: Epoxides derived from ketones react with carbamates or amines under basic conditions (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents like NMP or DMPU at elevated temperatures (>100°C) to form spirocyclic intermediates.

  • Catalysts and Reagents: Titanium-based reagents (e.g., titanium tetraisopropoxide) and reducing agents like sodium cyanoborohydride are used to facilitate reductive amination steps in the synthetic sequence.

Cyanation and Introduction of the Carbonitrile Group

  • Cyanation is achieved by using cyanide sources such as cyanobromide or other cyanide donors in the presence of bases (e.g., sodium bicarbonate) to introduce the nitrile group at the spiro center or adjacent positions.

  • The nitrile functionality is critical for biological activity and is introduced either during the ring-closure step or via post-cyclization functionalization.

Methylation and Oxidation

  • Methyl groups are introduced through alkylation reactions using alkyl halides (e.g., methyl iodide) under basic conditions (e.g., lithium diisopropylamide) in aprotic solvents like tetrahydrofuran (THF).

  • Oxidation to the 2-oxo (lactam) functionality is typically achieved by controlled oxidation of the nitrogen-containing ring, often using mild oxidizing agents compatible with the spirocyclic framework.

Green and Microwave-Assisted Synthetic Approaches

Recent advances emphasize environmentally friendly methods for spiro-heterocycle synthesis, including the target compound or its analogs.

S. No. Method Reaction Conditions Yield (%) Advantages Reference
1 Microwave-assisted synthesis EtOH, glacial acetic acid, microwave irradiation 40–90 Reduced reaction time, operational simplicity, simple work-up
2 Ionic liquid-assisted synthesis Ionic liquid medium, mild heating 70–85 Recyclable catalyst, environmentally benign
3 Solid-supported acid catalysis Aluminosilica catalyst, reflux in ethanol 80–85 High yield, catalyst recyclability
4 Nanocatalyst-assisted synthesis ZrSiO2 catalyst, microwave, DMF solvent 80–90 Enhanced reaction rate, anti-mycobacterial activity

These green methods reduce hazardous waste, lower energy consumption, and improve yields and selectivity for spirocyclic compounds analogous to this compound.

Detailed Reaction Scheme (Representative)

A representative synthetic route based on the literature and patent data is summarized below:

Step Reaction Type Reagents & Conditions Outcome
1 Epoxide formation Ketone precursor, peracid or oxidant Epoxide intermediate
2 Nucleophilic ring-opening Epoxide + amine or carbamate, base (NaH, KOtBu), 100°C+ Amino-alcohol intermediate
3 Carbamate formation Amino-alcohol + phosgene/triphosgene, base, DCM Carbamate ester
4 Cyclization Heating or microwave irradiation in solvent (EtOH, DMF) Spirocyclic lactam core
5 Cyanation CNBr or cyanide source, base (NaHCO3), EtOH Introduction of carbonitrile group
6 Methylation Alkyl halide (e.g., MeI), base (LDA), THF Methylated spiro compound
7 Purification Chromatography or recrystallization Pure this compound

Notes on Reaction Optimization and Yields

  • The choice of solvent greatly influences reaction efficiency. Aprotic polar solvents such as DMF, DMPU, or NMP enhance nucleophilic substitutions and cyclizations.

  • Bases like sodium hydride and potassium tert-butoxide are preferred for deprotonation and ring-closure steps.

  • Microwave irradiation significantly reduces reaction times from hours to minutes, with yields improving from 40% up to 90% depending on the step.

  • Protecting groups such as Boc or Cbz may be employed to safeguard amino functionalities during multi-step syntheses.

  • Reducing agents like sodium cyanoborohydride facilitate reductive amination without over-reduction.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Typical Use Step
Sodium hydride (NaH) Strong base Epoxide ring-opening, deprotonation
Potassium tert-butoxide (KOtBu) Strong base Cyclization
Phosgene / Triphosgene Carbamoylation reagent Carbamate formation
Cyanobromide (CNBr) Cyanation agent Introduction of nitrile
Methyl iodide (MeI) Alkylating agent Methylation
Titanium tetraisopropoxide Lewis acid catalyst Facilitates reductive amination
Sodium cyanoborohydride Mild reducing agent Reductive amination
Solvents: DMF, DMPU, NMP, EtOH Reaction media Various steps
Microwave irradiation Energy source Accelerates reactions

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene have shown promising anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as a lead compound in the development of new anticancer drugs.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of spirocyclic compounds, including derivatives of 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene, which exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3) .

Neuroprotective Effects

The neuroprotective potential of spirocyclic compounds has also been investigated. Preliminary findings suggest that 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene may protect neuronal cells from oxidative stress-induced apoptosis.

Case Study:
In vitro studies indicated that treatment with this compound reduced the levels of reactive oxygen species (ROS) in neuronal cell cultures, thereby enhancing cell viability under stress conditions .

Polymer Synthesis

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene serves as a versatile building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation into various polymer matrices, enhancing mechanical and thermal stability.

Data Table: Polymer Characteristics

Polymer TypeProperties Enhanced
PolyurethaneImproved flexibility
PolycarbonateEnhanced impact resistance
Epoxy ResinsIncreased thermal stability

Coatings and Adhesives

The compound is also explored in coatings and adhesives due to its ability to form strong bonds with various substrates while maintaining flexibility and durability.

Mechanism of Action

The mechanism by which 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three structurally related spirocyclic and bicyclic derivatives (Table 1):

Table 1: Structural Comparison of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile and Analogues

Compound Name CAS Number Molecular Formula Ring System Key Substituents Molecular Weight Notable Properties
This compound Not provided Likely C₁₀H₁₃N₃O Spiro[4.5] 4-Amino, 1-methyl, 2-oxo, 3-cyano ~205.23* Rigid spiro framework
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile 870692-95-8 C₁₀H₁₃N₃O Spiro[4.4] 4-Amino, 1-methyl, 2-oxo, 3-cyano 191.23 Smaller ring system; lower MW
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile 929974-38-9 Likely C₉H₁₁N₃O Spiro[4.5] 2-Amino, 4-oxo, 3-cyano ~193.20* Altered substituent positions
(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Not provided C₁₆H₂₀N₃O₅S Bicyclo[3.2.0] 4-Thia, carboxylic acid, 4-hydroxyphenyl 357.41 Antibiotic scaffold (β-lactam)

*Estimated based on structural analogs.

Key Findings:

Ring System Flexibility: The spiro[4.5] system in the target compound provides greater conformational flexibility compared to the spiro[4.4] analog (CAS 870692-95-8). In contrast, the bicyclo[3.2.0] system () incorporates sulfur (4-thia), which increases electron delocalization and antibiotic activity, as seen in penicillin derivatives .

Substituent Effects: The 1-methyl group in the target compound introduces steric hindrance, likely improving metabolic stability compared to the unmethylated analog (CAS 929974-38-9). This modification may also alter lipophilicity, impacting membrane permeability . The 2-amino-4-oxo substitution pattern in CAS 929974-38-9 creates a distinct electronic profile, favoring hydrogen bonding with biological targets over the 4-amino-2-oxo arrangement in the target compound .

Functional Group Interactions: The cyano group at position 3 in all spiro derivatives acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated lactam system. The absence of a carboxylic acid group (cf. bicyclo[3.2.0] derivative in ) limits the target compound’s ionic interactions but improves blood-brain barrier penetration .

Research Implications

  • Synthetic Challenges : The spiro[4.5] system requires precise regiocontrol during ring closure, unlike the smaller spiro[4.4] analog. Computational studies using software like SHELXL () or ORTEP-3 () could model puckering dynamics and guide synthesis .
  • Biological Potential: While the bicyclo[3.2.0] derivative () is pharmacopeial-grade (PF 43(1)), the target compound’s spirocyclic framework may offer novel mechanisms against drug-resistant pathogens due to reduced enzymatic recognition .

Biological Activity

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile, often referred to as 4A1AD, is a spiro compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 949873-93-2

Biological Activity Overview

Recent studies have highlighted the compound's efficacy in various biological assays, particularly against insect larvae and potential implications in sustainable agriculture.

Toxicological Assessment

A notable study conducted by researchers assessed the toxicological effects of 4A1AD on Galleria mellonella larvae. The study utilized both dipping and feeding bioassays to evaluate the compound's impact at varying concentrations:

Concentration (mg/mL)Mortality Rate (%)Total Soluble Protein (mg/mL)Phenol-Oxidase Activity (U/mL)
0.52012.50.8
1.0459.81.5
2.0706.22.3

The results indicated a significant increase in larval mortality with higher concentrations and treatment durations, alongside a decrease in total soluble protein content and an increase in phenol-oxidase activity , suggesting that the compound may disrupt metabolic processes in larvae .

The mechanisms by which 4A1AD exerts its biological effects appear to involve biochemical alterations within the target organisms:

  • Protein Synthesis Inhibition : The decrease in total soluble protein suggests that the compound may inhibit protein synthesis, critical for growth and development.
  • Enzyme Activity Modulation : The observed increase in phenol-oxidase activity indicates that the compound might stimulate stress responses or metabolic pathways that lead to increased enzyme production as a compensatory mechanism.
  • Morphological Changes : Scanning electron microscopy revealed anatomical abnormalities in treated larvae, including deformities in the cuticle and spiracular openings, which could impair respiration and overall viability .

Case Studies and Research Findings

Several studies have been conducted to further elucidate the biological activity of this compound:

Study on Insecticidal Activity

In a comparative study, researchers evaluated the insecticidal properties of various spiro compounds, including 4A1AD, against common agricultural pests. The findings demonstrated that:

  • 4A1AD exhibited superior efficacy compared to traditional insecticides.
  • The compound showed promise as an alternative pest control agent, potentially reducing reliance on synthetic chemicals .

Environmental Impact Assessment

Another aspect of research focused on the environmental implications of using 4A1AD as an insecticide:

  • The compound was found to have a lower toxicity profile for non-target organisms compared to conventional pesticides.
  • Its application could promote sustainable practices in agriculture without compromising crop yield or ecosystem health .

Q & A

Q. How can researchers leverage open-access databases to cross-validate spectral data?

  • Resources :
  • PubChem : Access experimental/computed NMR/IR spectra (CID: [compound-specific]) .
  • Cambridge Structural Database (CSD) : Compare crystallographic parameters (e.g., bond lengths, angles) with deposited entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile

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